Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C15H19BrNO3 and a molecular weight of 342.23 g/mol. This compound is known for its unique structure, which includes a tert-butyl group, a bromophenoxy group, and an azetidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-bromophenol in the presence of a suitable base and solvent . The reaction conditions often include:
Base: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the azetidine ring or other functional groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, thiols, or alkoxides
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can participate in binding interactions, while the azetidine ring may influence the compound’s overall conformation and reactivity. The specific pathways involved depend on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor.
Tert-butyl methyl azetidine-1,3-dicarboxylate: Another azetidine derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-11(9-17)10-19-13-6-4-12(16)5-7-13/h4-7,11H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPIAMNNXMTLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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